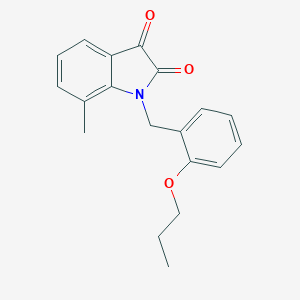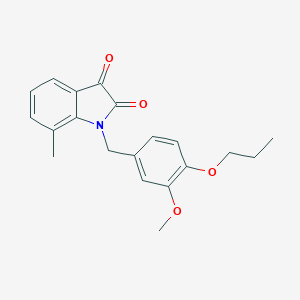
1-(2-propoxybenzyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-propoxybenzyl)-1H-indole-2,3-dione” is a complex organic molecule. It likely contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “2-propoxybenzyl” part suggests the presence of a propoxy group (a propyl group attached to an oxygen) and a benzyl group (a benzene ring attached to a CH2 group) .
Synthesis Analysis
While specific synthesis methods for “1-(2-propoxybenzyl)-1H-indole-2,3-dione” were not found, related compounds often involve reactions such as Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling process, used to form carbon-carbon bonds .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Heterocyclic Chemistry
1H-indole-2,3-dione and its derivatives are extensively used in the synthesis of a wide range of heterocyclic compounds. These compounds, including indoles and quinolines, play a critical role as raw materials in drug synthesis and have found applications in developing compounds with significant biological and pharmacological properties. For instance, isatins have been utilized to create compounds with potential anticancer, antimicrobial, and antifungal activities. The versatility of 1H-indole-2,3-dione derivatives in organic synthesis underscores their importance in medicinal chemistry and drug development processes (Garden & Pinto, 2001).
Antimicrobial and Antifungal Screening
Research on novel 1,3-dioxolanes linked to 1H-indole-2,3-dione derivatives has demonstrated moderate inhibitory activity against fungi such as Candida albicans, compared to reference controls like clotrimazole. These findings highlight the potential of indole derivatives in antimicrobial and antifungal applications, offering a new avenue for the development of therapeutic agents against infections (Ramadan, Rasheed, & El Ashry, 2019).
Chemosensors for Metal Ions
1H-indole-2,3-dione compounds have been found to exhibit high sensing capabilities, especially for detecting Fe3+ ions through enhancement of absorption peaks in the ultraviolet region. This application is crucial for environmental monitoring, where the detection of metal ions in water sources is vital for assessing pollution levels and maintaining water quality. The ability of 1H-indole-2,3-dione derivatives to selectively detect and quantify metal ions demonstrates their potential as effective chemosensor agents (Fahmi et al., 2019).
Anticorrosion and Antibacterial Applications
Indole-2,3-dione derivatives have been reported to display versatile bioactivity, including antibacterial activities and the potential to inhibit metal corrosion. These compounds, containing functional groups capable of forming chelates on metal surfaces, offer promising applications in protecting materials from corrosion and bacterial contamination. This dual functionality highlights the significance of 1H-indole-2,3-dione derivatives in industrial applications, where material durability and resistance to microbial growth are critical (Miao, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-propoxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-11-22-16-10-6-3-7-13(16)12-19-15-9-5-4-8-14(15)17(20)18(19)21/h3-10H,2,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKGSYXRSMWXLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-propoxybenzyl)-1H-indole-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)


![1-[3-(4-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367143.png)



![2-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367158.png)

![2-{3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367160.png)
![4-chlorophenyl [5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether](/img/structure/B367161.png)
![2-[3-(4-chloro-2-methylphenoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367163.png)
![2-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B367171.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B367182.png)